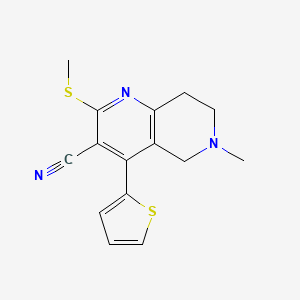![molecular formula C12H30Al2N2 B15089398 1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)
1,4-diazabicyclo[2.2.2]octane;trimethylalumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane, also known as triethylenediamine, is a bicyclic organic compound with the formula C_6H_12N_2. It is a colorless solid that is highly nucleophilic and serves as a strong base. This compound is widely used as a catalyst and reagent in various organic synthesis processes .
Méthodes De Préparation
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods:
From piperazine: This involves the reaction of piperazine with formaldehyde and formic acid.
From ethylenediamine: Ethylenediamine is reacted with formaldehyde and formic acid under specific conditions.
Industrial production: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced by the reaction of ethylenediamine with formaldehyde and formic acid in the presence of a catalyst.
Analyse Des Réactions Chimiques
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents and conditions: Common reagents include formaldehyde, formic acid, and various catalysts. The reactions typically occur under mild conditions.
Major products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives.
Applications De Recherche Scientifique
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the Baylis-Hillman reaction and the formation of polyurethane.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
1,4-Diazabicyclo[2.2.2]octane exerts its effects through its strong nucleophilic and basic properties. It acts as a catalyst by donating electron pairs to electrophilic centers in various reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[2.2.2]octane is unique due to its bicyclic structure and strong nucleophilic properties. Similar compounds include:
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with a different ring structure .
This compound’s unique structure and properties make it a valuable reagent and catalyst in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H30Al2N2 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1,4-diazabicyclo[2.2.2]octane;trimethylalumane |
InChI |
InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
Clé InChI |
WSTAITCRSVOCTK-UHFFFAOYSA-N |
SMILES canonique |
C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



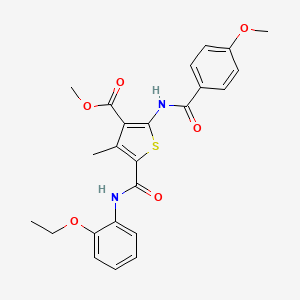
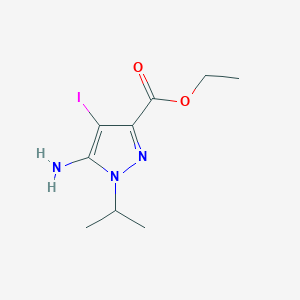
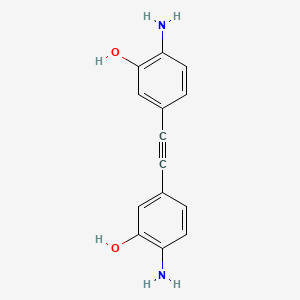

![2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15089355.png)
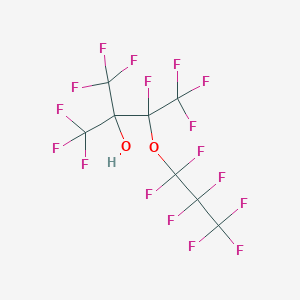
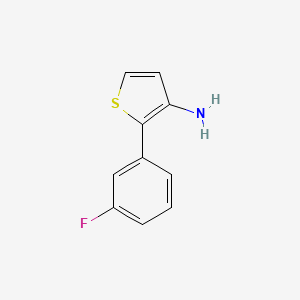
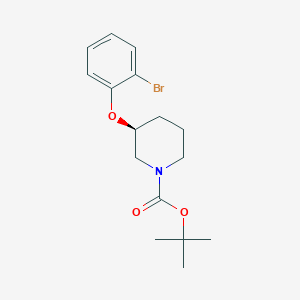
![2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B15089366.png)
![Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B15089368.png)
![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)

